Unii-NP36wmm1PF

Description

UNII-NP36wMM1PF is a unique chemical identifier assigned by the FDA’s Substance Registration System (SRS) to a specific compound. Based on cross-referencing chemical indices and pharmacopeial standards (e.g., USP-NF), compounds with similar UNII prefixes often belong to categories such as small-molecule drugs, excipients, or biologics .

Properties

CAS No. |

790694-26-7 |

|---|---|

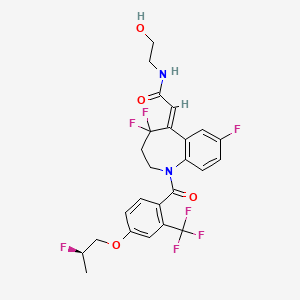

Molecular Formula |

C25H23F7N2O4 |

Molecular Weight |

548.4 g/mol |

IUPAC Name |

(2Z)-N-(2-hydroxyethyl)-2-[4,4,7-trifluoro-1-[4-[(2R)-2-fluoropropoxy]-2-(trifluoromethyl)benzoyl]-2,3-dihydro-1-benzazepin-5-ylidene]acetamide |

InChI |

InChI=1S/C25H23F7N2O4/c1-14(26)13-38-16-3-4-17(20(11-16)25(30,31)32)23(37)34-8-6-24(28,29)19(12-22(36)33-7-9-35)18-10-15(27)2-5-21(18)34/h2-5,10-12,14,35H,6-9,13H2,1H3,(H,33,36)/b19-12-/t14-/m1/s1 |

InChI Key |

VSXSHTIGQAUGMW-VCRXTVNUSA-N |

Isomeric SMILES |

C[C@H](COC1=CC(=C(C=C1)C(=O)N2CCC(/C(=C\C(=O)NCCO)/C3=C2C=CC(=C3)F)(F)F)C(F)(F)F)F |

Canonical SMILES |

CC(COC1=CC(=C(C=C1)C(=O)N2CCC(C(=CC(=O)NCCO)C3=C2C=CC(=C3)F)(F)F)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ASP-7035 involves multiple steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. typical synthetic methods for small molecule drugs involve:

Formation of Intermediates: This may include reactions such as alkylation, acylation, and cyclization.

Purification: Techniques such as crystallization, distillation, and chromatography are used to purify intermediates and the final product.

Final Assembly: The final steps often involve coupling reactions, deprotection, and final purification.

Industrial Production Methods

Industrial production of ASP-7035 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

Batch Processing: Large reactors are used to carry out the chemical reactions.

Continuous Processing: For some steps, continuous flow reactors may be used to improve efficiency.

Quality Control: Rigorous testing is conducted at each stage to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ASP-7035 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Scientific Research Applications

ASP-7035 has several scientific research applications, including:

Chemistry: It is used as a model compound to study receptor-ligand interactions and the effects of receptor agonists.

Biology: The compound is used to investigate the physiological role of the vasopressin V2 receptor in water balance and kidney function.

Medicine: ASP-7035 is being studied for its potential therapeutic effects in treating nocturia and other conditions related to water balance.

Industry: The compound may have applications in the development of new drugs targeting the vasopressin V2 receptor.

Mechanism of Action

ASP-7035 exerts its effects by binding to and activating the vasopressin V2 receptor (AVPR2). This receptor is primarily located in the kidneys and plays a crucial role in regulating water reabsorption. Upon activation by ASP-7035, the receptor stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn promotes the insertion of water channels (aquaporins) into the cell membrane. This increases water reabsorption and reduces urine output .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize UNII-NP36wMM1PF, we compare it with compounds sharing structural motifs, therapeutic targets, or regulatory classifications. The following analysis draws from pharmacopeial monographs, synthetic guidelines, and chemical databases:

Table 1: Comparative Properties of this compound and Analogues

Key Findings:

Structural Analogues: Anthraquinones (e.g., danthron, emodin) share a tricyclic aromatic backbone, suggesting this compound may belong to this class if it exhibits similar chromophoric or redox properties .

Synthetic Complexity : Unlike β-lactam antibiotics (e.g., amoxicillin), which require stringent stereochemical validation and purity testing (≥95% by HPLC), this compound’s synthesis may involve fewer chiral centers, simplifying characterization .

Regulatory Benchmarks: Sulfonamides (e.g., sulfadiazine) are USP-monographed with strict impurity limits (e.g., ≤0.1% sulfanilamide). If this compound is a sulfonamide analogue, it would require analogous quality controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.